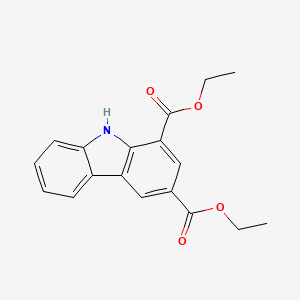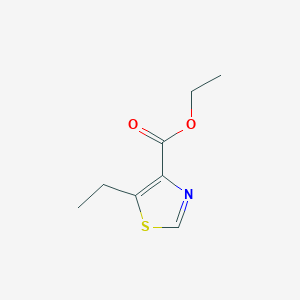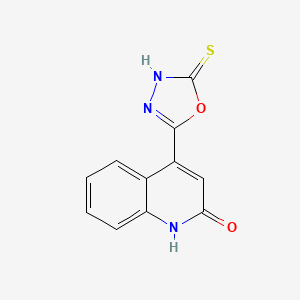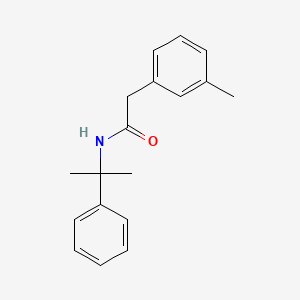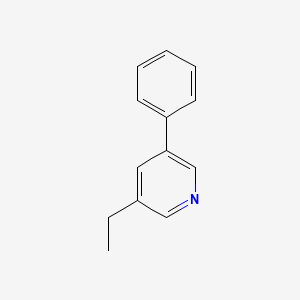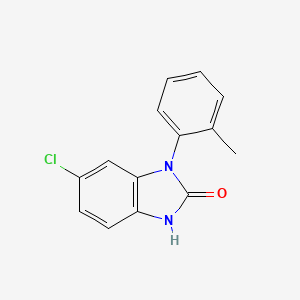
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-methylphenyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-methylphenyl)- typically involves the cyclization of o-phenylenediamine derivatives with appropriate carboxylic acids or their derivatives. One common method is the reaction of 2-chloro-4-nitroaniline with 2-methylbenzoic acid under acidic conditions, followed by reduction and cyclization to form the desired benzimidazolone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an antagonist or agonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 2-Hydroxybenzimidazole
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-methylphenyl)- is unique due to the presence of the chlorine atom and the 2-methylphenyl group, which may enhance its biological activity and specificity compared to other benzimidazolone derivatives. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
79759-71-0 |
|---|---|
Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
5-chloro-3-(2-methylphenyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H11ClN2O/c1-9-4-2-3-5-12(9)17-13-8-10(15)6-7-11(13)16-14(17)18/h2-8H,1H3,(H,16,18) |
InChI Key |
ASFOKEILHOHFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=CC(=C3)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


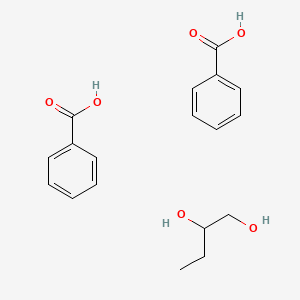

![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)
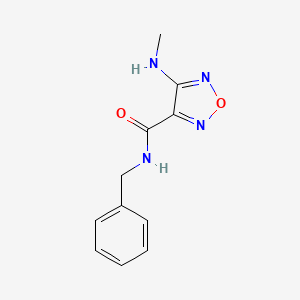
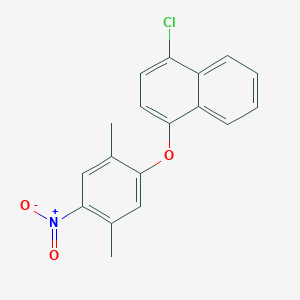
![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)
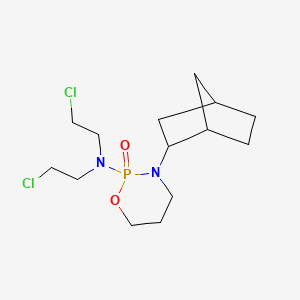

![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)
